Bcr-abl-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bcr-abl-IN-1 is a small molecule inhibitor specifically designed to target the Bcr-Abl tyrosine kinaseThe Bcr-Abl fusion protein is implicated in the pathogenesis of chronic myeloid leukemia and some cases of acute lymphoblastic leukemia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bcr-abl-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsCommon reagents used in these reactions include organometallic reagents, halogenating agents, and catalysts to facilitate the formation of carbon-carbon and carbon-nitrogen bonds .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This process requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient production. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Bcr-abl-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Applications De Recherche Scientifique
Bcr-abl-IN-1 has a wide range of scientific research applications, including:
Mécanisme D'action
Bcr-abl-IN-1 exerts its effects by binding to the ATP-binding site of the Bcr-Abl tyrosine kinase, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins involved in cell proliferation and survival. The molecular targets of this compound include the Bcr-Abl fusion protein and other kinases that are part of the same signaling pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dasatinib: A second-generation inhibitor with broader activity against Bcr-Abl mutants.
Nilotinib: Another second-generation inhibitor designed to overcome resistance to imatinib.
Bosutinib: Targets both Bcr-Abl and Src family kinases, offering a different spectrum of activity.
Ponatinib: Effective against a wide range of Bcr-Abl mutants, including those resistant to other inhibitors.
Uniqueness of Bcr-abl-IN-1
This compound is unique due to its high potency and selectivity for the Bcr-Abl tyrosine kinase. It has been designed to overcome resistance mechanisms that limit the efficacy of other inhibitors. Additionally, this compound exhibits favorable pharmacokinetic properties, making it a promising candidate for further development .
Propriétés
Formule moléculaire |
C23H21F4N5O |
---|---|
Poids moléculaire |
459.4 g/mol |
Nom IUPAC |
4-[1-(3-aminopropyl)indol-4-yl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C23H21F4N5O/c24-21(25)23(26,27)33-16-5-1-4-15(14-16)30-22-29-11-8-19(31-22)17-6-2-7-20-18(17)9-13-32(20)12-3-10-28/h1-2,4-9,11,13-14,21H,3,10,12,28H2,(H,29,30,31) |
Clé InChI |
HNAIZJDQDDXEGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)NC2=NC=CC(=N2)C3=C4C=CN(C4=CC=C3)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.